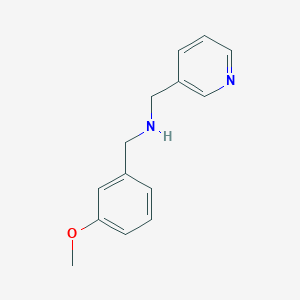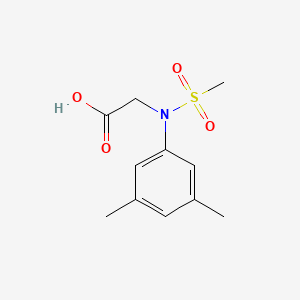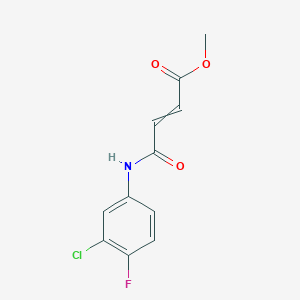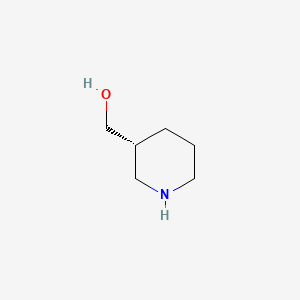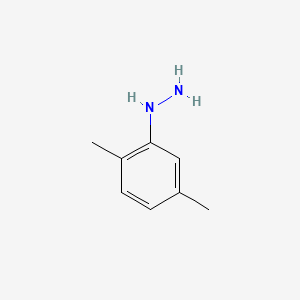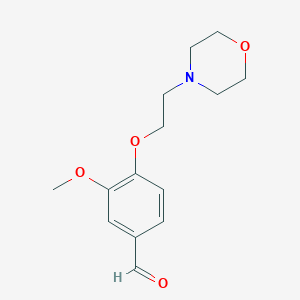
3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde
Vue d'ensemble
Description
3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (MMEB) is an organic compound with a molecular formula of C11H16NO3. It is an aldehyde, a type of organic compound with a carbonyl group (C=O) at the end of the molecule. MMEB is a white solid at room temperature and has a melting point of 81-82°C. It is soluble in water, ethanol, and other organic solvents. MMEB has been extensively studied for its various biological activities, including antiviral, antifungal, and antibacterial.
Applications De Recherche Scientifique
1. Cancer Research and Treatment
3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde and its derivatives have been explored for their potential in cancer research and treatment. For instance, studies have synthesized and characterized silver(I) complexes with 3-methoxy-4-[2-(morpholine-1-yl)ethoxy]benzaldehyde thiosemicarbazone, showing appreciable cytotoxic activity against human tumor cells. These complexes have been evaluated for their impact on cell morphology, cell cycle, apoptosis, and mitochondrial membrane potential in triple negative breast cancer cells (Silva et al., 2020).
2. Molecular Structure and Synthesis
The molecular structure of compounds related to this compound has been a subject of study. For example, 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, a related compound, has been analyzed for its planar and parallel benzaldehyde and nitroaniline fragments (Clegg et al., 1999).
3. Organic Chemistry and Synthesis Techniques
Research in organic chemistry has utilized derivatives of this compound for developing new synthesis techniques. For instance, a study on the stereoselective synthesis of 2-oxazoline-4-carboxylates involved the use of 5-methoxy-2-(p-methoxyphenyl)oxazole with benzaldehyde (Suga, Shi, & Ibata, 1993).
4. Antimicrobial and Antioxidant Activities
Compounds related to this compound have been evaluated for their antimicrobial and antioxidant properties. A study synthesized novel compounds from 3-methoxy-4-(2-furylcarbonyloxy)-benzaldehyde, examining their in vitro antioxidant and antibacterial activities (Manap, 2021).
5. Antimutagenic Effects
The derivatives of benzaldehyde, including compounds structurally related to this compound, have been researched for their bio-antimutagenic potential. These compounds have shown effectiveness in decreasing mutation frequency induced by certain mutagens in bacterial models (Watanabe, Ohta, & Shirasu, 1988).
Propriétés
IUPAC Name |
3-methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-14-10-12(11-16)2-3-13(14)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXHPYSLLHSPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358001 | |
| Record name | 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-05-1 | |
| Record name | 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
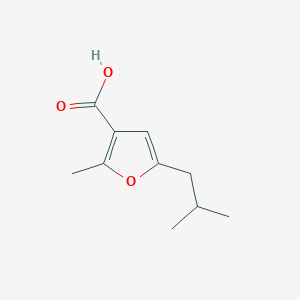
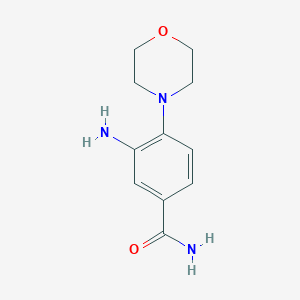

![9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B1299858.png)
![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)

